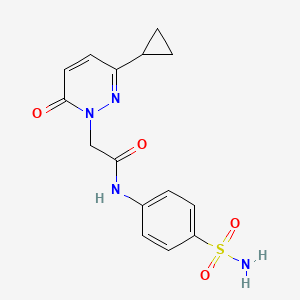![molecular formula C17H12ClFN2O2 B6427961 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide CAS No. 2034617-92-8](/img/structure/B6427961.png)
2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide (CFNPB) is a small molecule that has recently been developed as a potential therapeutic agent. CFNPB has been shown to have a variety of beneficial effects, including anti-inflammatory, anti-cancer, and anti-viral activities. The aim of
Applications De Recherche Scientifique
2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide has been studied for its potential therapeutic applications in a variety of diseases and conditions. In particular, 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide has been explored for its anti-inflammatory, anti-cancer, and anti-viral activities. 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide has been shown to inhibit the growth of tumor cells, reduce inflammation, and inhibit the replication of viruses, such as HIV and Influenza. Additionally, 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide is not yet fully understood. However, it is believed that 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide acts by inhibiting the activity of certain enzymes, such as cyclooxygenase (COX) and phospholipase A2 (PLA2). COX is an enzyme involved in the production of prostaglandins, which are molecules that play a role in inflammation. PLA2 is an enzyme involved in the breakdown of phospholipids, which are molecules that are important for cell membrane structure and function. By inhibiting the activity of these enzymes, 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide may reduce inflammation and modulate cell membrane structure and function.
Biochemical and Physiological Effects
2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide has been shown to have a variety of biochemical and physiological effects. In particular, 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide has been shown to reduce inflammation, inhibit tumor cell growth, and inhibit the replication of viruses. Additionally, 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide has been shown to modulate cell membrane structure and function, which may be beneficial for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide in laboratory experiments has several advantages. First, 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide is relatively inexpensive and easy to synthesize. Second, 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide is relatively stable, which makes it easier to store and handle. Third, 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide is relatively non-toxic, which makes it safer to use in laboratory experiments.
However, there are also some limitations to the use of 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide in laboratory experiments. First, the exact mechanism of action of 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide is not yet fully understood, which makes it difficult to determine its optimal use in laboratory experiments. Second, 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide is not yet approved for use in humans, so its use in laboratory experiments is limited to animal models.
Orientations Futures
For 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide research include further investigation of its mechanism of action, development of new synthesis methods, and optimization of its use in laboratory experiments. Additionally, further research is needed to determine the optimal dosage and duration of 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide treatment for various diseases and conditions. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide for the treatment of various diseases and conditions.
Méthodes De Synthèse
2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide can be synthesized using a variety of methods. The most common method is the one-pot reaction of 5-chloro-2-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide (CFPB) with a strong base, such as sodium hydroxide or potassium hydroxide. This reaction produces 2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide and an amide group. The reaction can be further optimized by using a variety of catalysts, such as palladium chloride, nickel chloride, or cobalt chloride.
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-14-2-1-3-15(19)16(14)17(22)21-8-11-6-13(9-20-7-11)12-4-5-23-10-12/h1-7,9-10H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWAZDQKQYJUTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6427895.png)

![2-(4-chlorophenoxy)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B6427904.png)
![1-(3,4-dimethylphenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B6427923.png)
![N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B6427931.png)
![1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6427935.png)
![3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B6427938.png)
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6427945.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B6427950.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B6427954.png)
![N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-5-methylpyrazine-2-carboxamide](/img/structure/B6427967.png)
![N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2-(thiophen-3-yl)acetamide](/img/structure/B6427973.png)
![3-cyano-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B6427980.png)